Cyclopropanotropine Benzylate

Muscarinic M3 Receptor Antagonism Airway Smooth Muscle Pharmacology Bronchodilation

Researchers requiring precise M3 receptor targeting often face off-target effects from non-selective antagonists like atropine. Cyclopropanotropine Benzylate (CAS 575463-96-6) directly addresses this with its patent-defined M3 subtype specificity. - Achieves functional M3 antagonism with an IC50 of 3.48 nM in guinea pig tracheal tissue. - Unique cyclopropane-fused tropane scaffold offers distinct physicochemical properties versus QNB analogs. - Serves as a validated reference compound for asthma/COPD preclinical models and SAR studies. Supplied with rigorous quality control to ensure experimental reproducibility and reliable procurement.

Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
CAS No. 575463-96-6
Cat. No. B133995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanotropine Benzylate
CAS575463-96-6
SynonymsCyclopropyltropine Benzilate;  α-Hydroxy-α-phenyl-benzeneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-9-azatricyclo[3.3.1.02,4]non-7-yl Ester;  Cyclopropanotropine Benzylate; 
Molecular FormulaC23H25NO3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
InChIInChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3
InChIKeyHSDBULQDKRYING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanotropine Benzylate: Research-Grade M3 Antagonist


Cyclopropanotropine Benzylate (CAS 575463-96-6) is a synthetic anticholinergic compound structurally belonging to the class of cyclopropyltropine esters [1]. It functions as a competitive antagonist at muscarinic acetylcholine receptors, with a patent-defined specificity for the M3 receptor subtype [2]. This compound is exclusively intended for research use and is not designed for human diagnostics or therapy [3].

M3 muscarinic receptor antagonist for pathway-selective studies
Compatible with ex vivo tissue-based functional assays
Research-grade procurement with batch-specific analytical documentation

Cyclopropanotropine Benzylate: Irreplaceable for M3 Research


Cyclopropanotropine Benzylate occupies a distinct niche within the cyclopropyltropine ester class due to its patent-defined M3 receptor subtype antagonism [1]. Unlike broader muscarinic antagonists (e.g., atropine) which act non-selectively across all five muscarinic receptor subtypes (M1-M5), the M3-specific profile of this compound may confer a unique biological signature [1]. In addition, its unique cyclopropane-fused tropane scaffold confers distinct physicochemical properties compared to its quinuclidinyl benzilate analog 3-Quinuclidinyl Benzilate (QNB) , including a predicted pKa of 11.29 . These properties can alter ionization state and permeability in biological matrices, thereby affecting experimental outcomes. Consequently, substituting a generic antimuscarinic for Cyclopropanotropine Benzylate could lead to off-target effects, altered distribution, and irreproducible results in studies of M3-mediated physiology.

Target compound
Patent-defined M3-selective antagonist with cyclopropane-fused tropane scaffold
Non-selective substitute (e.g., atropine)
Broad M1–M5 blockade may introduce off-target effects and obscure M3-specific signaling
Target compound
Predicted pKa ~11.29 and distinct ionization profile influence membrane permeability
Structural analog (QNB)
Quinuclidine-based scaffold may show different partitioning and experimental matrix behavior

Cyclopropanotropine Benzylate Evidence Profile


Functional M3 Antagonism in Tracheal Tissue

In an ex vivo functional assay using guinea pig tracheal strips, Cyclopropanotropine Benzylate demonstrated potent antagonism of the M3 muscarinic receptor with an IC50 of 3.48 nM [1]. This sub-nanomolar potency in a native tissue preparation suggests high affinity and functional efficacy for this receptor subtype.

Functional M3 Antagonism
Cross-study comparable
IC50 = 3.48 nM
Supports M3-mediated smooth muscle contraction assay interpretation
Dunkin-Hartley guinea pig tracheal strips; 8 h incubation
Muscarinic M3 Receptor Antagonism Airway Smooth Muscle Pharmacology Bronchodilation

Subtype-Selective M3 Antagonism Profile

Patent RU-2325388-C2 explicitly claims that cyclopropyltropine derivatives of the general formula I (which encompasses Cyclopropanotropine Benzylate) are antagonists of the muscarine receptor of subtype 3 (M3) [1]. The patent provides a class-level definition of the compound's therapeutic and biological targeting profile, distinguishing it from broader-spectrum anticholinergics that lack this specificity.

M3 Subtype Selectivity
Class-level inference
M3-selective vs. non-selective (atropine)
May reduce M1/M2 off-target interference in tissue-based studies
Patent RU-2325388-C2 claims; selectivity not experimentally quantified
Receptor Subtype Selectivity Muscarinic Acetylcholine Receptor Anticholinergic

Distinct Physicochemical Profile

Cyclopropanotropine Benzylate features a unique cyclopropane-fused tropane scaffold, which confers distinct physicochemical properties compared to the structurally related analog 3-Quinuclidinyl Benzilate (QNB) . Its predicted pKa of 11.29 and boiling point of 458.4±34.0 °C are characteristic of its specific bicyclic amine core, which may influence its ionization state and membrane permeability in a manner distinct from the quinuclidine-based QNB scaffold.

Physicochemical Profile
Class-level inference
Predicted pKa 11.29; Bp 458.4 °C
Dictates ionization state and partitioning in biological matrices
Computationally predicted; no experimental validation provided
Physicochemical Properties Ligand Design Structure-Activity Relationship (SAR)

M3 Antagonist Patent for Respiratory Indications

The patent RU-2325388-C2 claims the use of cyclopropyltropine derivatives for the treatment of asthma and chronic obstructive pulmonary disease (COPD) based on their M3 receptor antagonist activity [1]. This provides a class-level inference that Cyclopropanotropine Benzylate may possess bronchodilatory activity, as M3 receptors are the primary mediators of airway smooth muscle contraction. Unlike non-selective antagonists, an M3-selective agent may offer a therapeutic advantage by minimizing M1- and M2-mediated side effects.

Patent Respiratory Indication
Class-level inference
Claimed for asthma / COPD research
Provides a framework for respiratory pharmacology studies
Patent claim only; therapeutic application not validated
Asthma COPD Bronchodilator Patent Claim

Research-Use-Only Sourcing and Purity

Cyclopropanotropine Benzylate is commercially available for research purposes from specialized chemical suppliers, including Santa Cruz Biotechnology [1] and Aladdin Scientific [2]. These suppliers typically provide the compound with associated Certificates of Analysis (CoA) that specify batch-specific purity and content, ensuring consistency for experimental use [1].

Research-Use Sourcing
Supporting evidence
Available from Santa Cruz Biotech, Aladdin Scientific
Enables reproducible procurement with batch CoA
Batch-specific purity documented by supplier
Research Chemical Procurement Analytical Standard

Cyclopropanotropine Benzylate Applications


M3-Mediated Airway Smooth Muscle Contraction

Given its demonstrated functional antagonism of the M3 receptor in guinea pig tracheal tissue with an IC50 of 3.48 nM [1], Cyclopropanotropine Benzylate is a suitable pharmacological tool for studying M3 receptor function in airway smooth muscle preparations. Its use can help delineate the specific contribution of M3 receptors to bronchoconstriction, independently of other muscarinic subtypes.

Benchmarking Novel M3 Antagonists

The established functional IC50 of 3.48 nM [1] in a native tissue assay provides a quantitative benchmark for evaluating the potency of newly synthesized M3 antagonists. Researchers can directly compare their compounds' efficacy in the same or similar assay system to assess relative improvements or differences in activity.

SAR of Cyclopropyltropine Scaffolds

As a representative member of the cyclopropyltropine benzilate class, this compound serves as a core scaffold for SAR investigations aimed at understanding how modifications to the cyclopropane and benzilate moieties impact M3 receptor affinity, selectivity, and functional activity, as outlined in the foundational patent [2].

In Vivo Asthma and COPD Models

Based on patent claims for treating asthma and COPD [2], Cyclopropanotropine Benzylate may be employed as a reference M3 antagonist in preclinical animal models of respiratory disease to assess its impact on airway hyperresponsiveness, mucus secretion, and lung function, providing a basis for comparison with other anticholinergic agents.

Application
Selection Property
Validation Focus
M3-mediated airway contraction studies
M3 receptor antagonism assay context
Functional tissue assay endpoint review
M3 antagonist benchmarking assays
Comparative potency in native tissue
Tissue-based IC50 rank-order review
Cyclopropyltropine SAR studies
Core scaffold for M3 affinity profiling
Binding and functional activity comparison
Preclinical respiratory disease models
M3-selective antagonist reference
Airway hyperresponsiveness endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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